6-Bromobiphenyl-3-ol
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Overview
Description
6-Bromobiphenyl-3-ol is an organic compound that belongs to the class of bromophenols It consists of a biphenyl structure with a bromine atom and a hydroxyl group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobiphenyl-3-ol typically involves the bromination of biphenyl derivatives. One common method is the bromination of 3-hydroxybiphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methodologies. Techniques such as the Wurtz–Fittig reaction, Ullmann coupling, and Suzuki–Miyaura coupling are utilized to produce biphenyl derivatives on a large scale . These methods provide high yields and are suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Bromobiphenyl-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form biphenyl-3-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products:
Oxidation: Quinones.
Reduction: Biphenyl-3-ol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
6-Bromobiphenyl-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromobiphenyl-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Bromobiphenyl: Similar structure but with the bromine atom at a different position.
3-Bromobiphenyl: Lacks the hydroxyl group.
2-Bromobiphenyl: Bromine atom at the ortho position.
Uniqueness: 6-Bromobiphenyl-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9BrO |
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Molecular Weight |
249.10 g/mol |
IUPAC Name |
4-bromo-3-phenylphenol |
InChI |
InChI=1S/C12H9BrO/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
BGNKPZAXPCGHMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
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